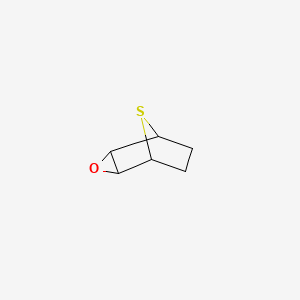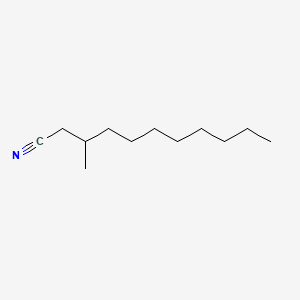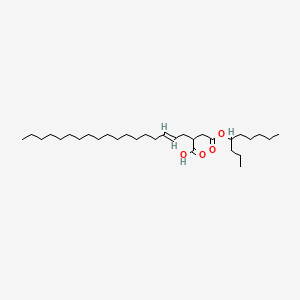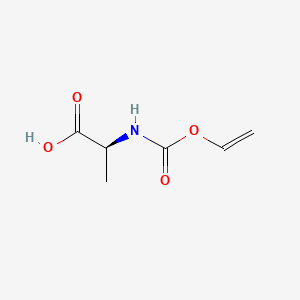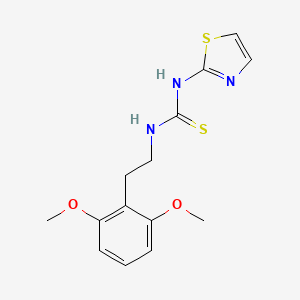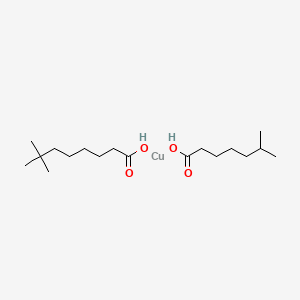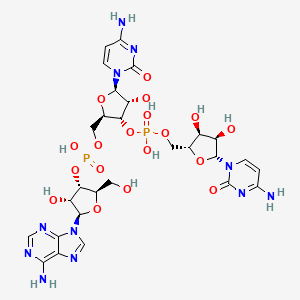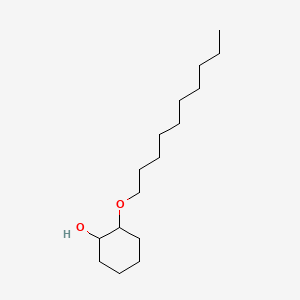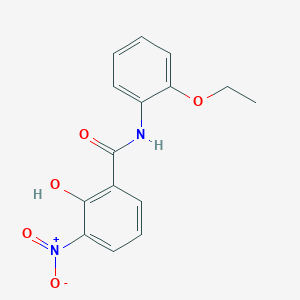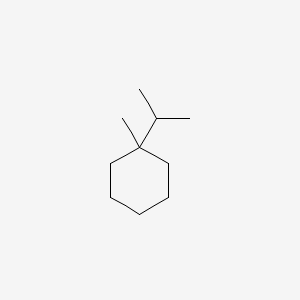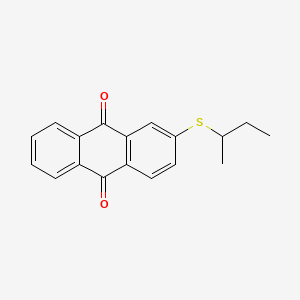
2-((1-Methylpropyl)thio)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 285-176-9, also known as 1,3,5-Triazine-2,4,6-triamine, is a chemical compound that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods. One common synthetic route involves the reaction of cyanamide with formaldehyde under acidic conditions. This reaction leads to the formation of melamine, which is another name for 1,3,5-Triazine-2,4,6-triamine. The reaction conditions typically involve temperatures ranging from 80°C to 100°C and a pH of around 4 to 5.
Industrial Production Methods
In industrial settings, 1,3,5-Triazine-2,4,6-triamine is produced on a large scale using the same basic reaction but optimized for higher yields and efficiency. The process involves the continuous feeding of cyanamide and formaldehyde into a reactor, maintaining the optimal temperature and pH conditions. The product is then purified through crystallization and filtration processes.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyanuric acid.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Cyanuric acid.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated triazine derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: It is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of melamine resins, which are used in laminates, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. In industrial applications, its ability to form strong bonds with other molecules makes it an excellent component in the production of durable materials.
Comparación Con Compuestos Similares
1,3,5-Triazine-2,4,6-triamine can be compared with other triazine derivatives such as:
Cyanuric acid: Similar in structure but differs in its oxidation state and applications.
Amitrole: Another triazine derivative used as a herbicide, highlighting the diverse applications of triazine compounds.
Simazine: A triazine herbicide, showcasing the agricultural applications of triazine derivatives.
1,3,5-Triazine-2,4,6-triamine stands out due to its versatility and wide range of applications, from industrial uses to potential medical applications.
Propiedades
Número CAS |
85030-51-9 |
|---|---|
Fórmula molecular |
C18H16O2S |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2-butan-2-ylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O2S/c1-3-11(2)21-12-8-9-15-16(10-12)18(20)14-7-5-4-6-13(14)17(15)19/h4-11H,3H2,1-2H3 |
Clave InChI |
QAWRKOAZXKWDJF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)SC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)
